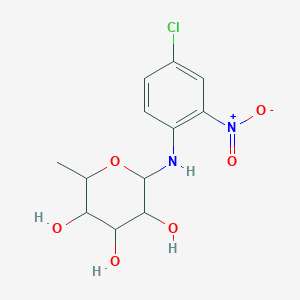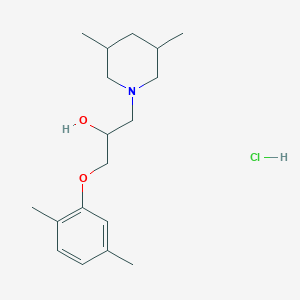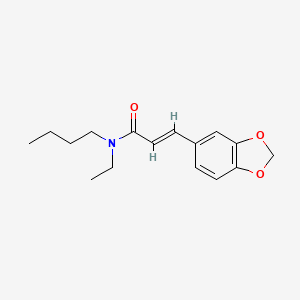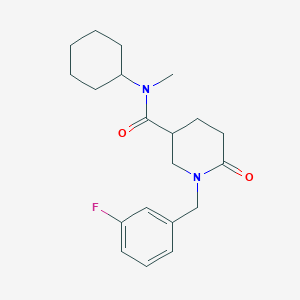
4-(1-pyrenylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-pyrenylmethyl)morpholine, also known as Pyrene-morpholine, is a fluorescent molecule that has gained significant attention in recent years due to its unique properties. It is a heterocyclic compound that consists of a pyrene ring fused with a morpholine ring. Pyrene-morpholine has been extensively studied for its potential applications in various fields, including materials science, analytical chemistry, and biological research.
作用机制
4-(1-pyrenylmethyl)morpholineoline acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action involves the absorption of energy by the pyrene ring, which is then transferred to the morpholine ring, resulting in the emission of light. The emission of light is highly sensitive to the environment surrounding the 4-(1-pyrenylmethyl)morpholineoline molecule, making it an excellent tool for studying biological systems.
Biochemical and Physiological Effects:
4-(1-pyrenylmethyl)morpholineoline has been shown to have minimal biochemical and physiological effects on cells and tissues. It is considered to be a non-toxic molecule that can be used safely in laboratory experiments. However, it is important to note that 4-(1-pyrenylmethyl)morpholineoline is not intended for use in humans or animals and should only be used for research purposes.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-pyrenylmethyl)morpholineoline in laboratory experiments is its high sensitivity and specificity. It can be used to detect very low concentrations of specific chemical species in solution, making it an excellent tool for analytical chemistry and biological research. However, 4-(1-pyrenylmethyl)morpholineoline has some limitations, including its high cost and complex synthesis process. Additionally, it requires specialized equipment and expertise to use effectively.
未来方向
There are several future directions for 4-(1-pyrenylmethyl)morpholineoline research. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for 4-(1-pyrenylmethyl)morpholineoline in materials science, analytical chemistry, and biological research. Additionally, there is potential for the development of new fluorescent probes based on the 4-(1-pyrenylmethyl)morpholineoline structure, which could have even greater sensitivity and specificity than the original molecule.
In conclusion, 4-(1-pyrenylmethyl)morpholineoline is a unique and versatile molecule that has many potential applications in scientific research. Its high sensitivity and specificity make it an excellent tool for studying biological systems, materials science, and analytical chemistry. However, its high cost and complex synthesis process are limitations that must be addressed. Overall, 4-(1-pyrenylmethyl)morpholineoline is a valuable tool for researchers in many fields and has the potential to lead to significant scientific discoveries in the future.
合成方法
4-(1-pyrenylmethyl)morpholineoline can be synthesized using a variety of methods, including the reaction of pyrene with morpholine in the presence of a catalyst. Another method involves the reaction of pyrene with N-bromosuccinimide, followed by the reaction with morpholine in the presence of a base. The synthesis of 4-(1-pyrenylmethyl)morpholineoline is a complex process that requires careful attention to detail to achieve high yields and purity.
科学研究应用
4-(1-pyrenylmethyl)morpholineoline has been extensively studied for its potential applications in various fields of scientific research. In materials science, 4-(1-pyrenylmethyl)morpholineoline has been used as a fluorescent probe to study the properties of polymers and other materials. In analytical chemistry, 4-(1-pyrenylmethyl)morpholineoline has been used as a sensitive fluorescent probe to detect the presence of various chemical species in solution. In biological research, 4-(1-pyrenylmethyl)morpholineoline has been used as a fluorescent probe to study the behavior of cells and tissues.
属性
IUPAC Name |
4-(pyren-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-2-15-4-5-17-6-7-18(14-22-10-12-23-13-11-22)19-9-8-16(3-1)20(15)21(17)19/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZXTWETGZAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)
![2-benzyl-3-(2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5104240.png)

![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)


![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)

![(1R*,5S*)-6-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5104297.png)
![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)